Cas no 898651-01-9 (3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide)

3-Benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide is a sulfonamide-derived compound featuring a benzenesulfonamido group linked to a propanamide scaffold with a pyridin-3-ylmethyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The presence of both sulfonamide and pyridine moieties may confer favorable binding interactions with biological targets, such as enzymes or receptors, making it a candidate for further pharmacological evaluation. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is suitable for research applications in developing therapeutic agents, particularly in areas requiring sulfonamide-based pharmacophores. Proper handling and storage are recommended to ensure stability.
3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide structure
898651-01-9 structure
商品名:3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide
CAS番号:898651-01-9
MF:C15H17N3O3S
メガワット:319.37878203392
CID:6483457

3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide 化学的及び物理的性質

名前と識別子

    • 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide
    • 3-(benzenesulfonamido)-N-(pyridin-3-ylmethyl)propanamide
    • インチ: 1S/C15H17N3O3S/c19-15(17-12-13-5-4-9-16-11-13)8-10-18-22(20,21)14-6-2-1-3-7-14/h1-7,9,11,18H,8,10,12H2,(H,17,19)
    • InChIKey: RDNXDKWGILYBIY-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=CN=C1)(=O)CCNS(C1=CC=CC=C1)(=O)=O

3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3263-0039-10μmol
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3263-0039-75mg
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
75mg
$208.0 2023-04-26
Life Chemicals
F3263-0039-1mg
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3263-0039-15mg
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3263-0039-20mg
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3263-0039-2mg
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3263-0039-4mg
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3263-0039-40mg
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3263-0039-5mg
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3263-0039-3mg
3-benzenesulfonamido-N-[(pyridin-3-yl)methyl]propanamide
898651-01-9 90%+
3mg
$63.0 2023-04-26

3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide 関連文献

3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamideに関する追加情報

Introduction to 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide (CAS No. 898651-01-9)

3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide (CAS No. 898651-01-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a pyridine ring in its molecular structure enhances its interactiveness with biological targets, making it a promising candidate for further investigation.

The molecular formula of 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide is C₁₁H₁₄N₂O₃S, and its structural composition includes a benzenesulfonamide moiety linked to a propylamine chain substituted with a pyridine ring at the 3-position. This specific arrangement of functional groups imparts distinct chemical and pharmacological properties that make it an intriguing subject for research. The benzenesulfonamide group is known to exhibit strong binding interactions with biological targets, while the pyridine ring can participate in hydrogen bonding and hydrophobic interactions, thereby influencing the compound's solubility and bioavailability.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives as therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the context of targeting enzymes and receptors involved in diseases such as cancer, diabetes, and infectious disorders. The pyridine moiety in 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide is particularly noteworthy, as it has been shown to enhance the binding affinity of sulfonamide derivatives to their target proteins. This structural feature has been exploited in the design of drugs that require precise interaction with biological macromolecules.

One of the most compelling aspects of 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide is its potential as a lead compound for drug development. Its unique combination of functional groups allows it to interact with multiple biological targets, which could be beneficial in treating complex diseases that involve multiple pathological pathways. For instance, studies have suggested that sulfonamide derivatives can inhibit the activity of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and repair. The presence of the pyridine ring may further enhance its inhibitory effects by improving binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of compounds like 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide with biological targets. These computational studies have provided valuable insights into how the compound's structure influences its pharmacological activity. For example, molecular docking simulations have shown that the pyridine ring can form hydrogen bonds with specific amino acid residues in target proteins, thereby stabilizing the binding complex. This information has been instrumental in guiding the optimization of the compound's structure to improve its potency and selectivity.

The synthesis of 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of a benzenesulfonyl chloride derivative, which is then reacted with a pyridineamine to form the sulfonamide bond. Subsequent steps involve the introduction of a propylamine chain to complete the molecular structure. Advances in synthetic methodologies have made it possible to produce this compound efficiently on both laboratory and industrial scales, facilitating further research and development.

From a pharmacological perspective, 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide has shown promising results in preclinical studies conducted on various disease models. In particular, its potential as an antimicrobial agent has been highlighted by several research groups. Sulfonamide derivatives are known for their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, making them effective against a wide range of bacterial infections. The addition of a pyridine ring may further enhance these effects by improving drug penetration into bacterial cells and reducing resistance mechanisms.

In addition to its antimicrobial properties, 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide has also been investigated for its potential anticancer activity. Cancer cells often exhibit altered metabolic pathways that can be targeted by sulfonamide derivatives. For example, studies have shown that certain sulfonamides can inhibit key enzymes involved in tumor growth and progression. The pyridine moiety may play a role in enhancing these effects by improving binding affinity to cancer-related proteins or by modulating intracellular signaling pathways.

The solubility and bioavailability of 3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide are important considerations for its potential therapeutic applications. The presence of polar functional groups such as sulfonamides and amides generally enhances water solubility, which is favorable for oral or injectable formulations. However, optimizing solubility while maintaining pharmacological activity remains a challenge in drug development. Researchers are exploring various strategies, such as prodrug formulations or co-crystallization with solubilizing agents, to improve the bioavailability of this compound.

The safety profile of 3-benzenesulfonamido-N-(pyridin-3-ylmethylpropanamide) is another critical aspect that needs thorough evaluation before clinical translation. While sulfonamide derivatives have been used successfully in many drugs over the years, they can sometimes cause adverse effects such as allergic reactions or kidney toxicity. Preclinical toxicology studies are essential to assess the potential risks associated with this compound before it can be tested in human subjects. These studies will help determine safe dosage ranges and identify any long-term health concerns.

In conclusion, 3-benzenesulfonamido-N-(pyridin--ylmethylpropanamide (CAS No. 898651--01--9) is a structurally interesting compound with significant potential as a therapeutic agent due to its unique combination of functional groups and favorable pharmacological properties. Its ability to interact with multiple biological targets makes it an attractive candidate for further research into treating various diseases including cancer and infections disorders . With continued advancements in synthetic chemistry , computational modeling ,and preclinical testing , this compound holds promise becoming one valuable addition pharmaceutical arsenal .

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